molecular formula C14H15NO8 B11472188 methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate

methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate

Cat. No.: B11472188
M. Wt: 325.27 g/mol
InChI Key: JWGWTCFRPKSNFN-SNAWJCMRSA-N
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Description

Methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate is a complex organic compound with a molecular formula of C16H16O8. This compound is characterized by its unique structure, which includes a nitrophenyl group, methoxy groups, and an ester functional group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate typically involves multiple steps. One common method includes the esterification of 5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenol with methyl acrylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are typically employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester functional group can undergo hydrolysis in biological systems, releasing active metabolites. These interactions can modulate various biochemical pathways, making the compound valuable for research in drug development and enzymology.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate: Similar in structure but lacks the nitro group.

    Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate: Contains a bromine atom instead of a nitro group.

Uniqueness

Methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate is unique due to its combination of a nitrophenyl group and multiple methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C14H15NO8

Molecular Weight

325.27 g/mol

IUPAC Name

methyl (E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate

InChI

InChI=1S/C14H15NO8/c1-20-11-6-9(4-5-13(16)21-2)10(15(18)19)7-12(11)23-8-14(17)22-3/h4-7H,8H2,1-3H3/b5-4+

InChI Key

JWGWTCFRPKSNFN-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)OC)[N+](=O)[O-])OCC(=O)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)OC)[N+](=O)[O-])OCC(=O)OC

Origin of Product

United States

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